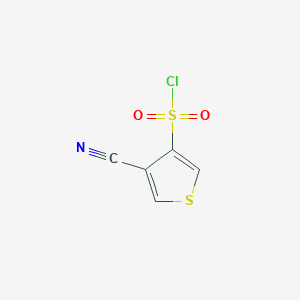
4-Cyanothiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClNO2S2. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanothiophene-3-sulfonyl chloride typically involves the chlorination of 4-cyanothiophene-3-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds smoothly, yielding the desired sulfonyl chloride derivative .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, which have applications in different fields of chemistry and material science .
Scientific Research Applications
4-Cyanothiophene-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyanothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the thiophene ring .
Comparison with Similar Compounds
- 4-Cyanothiophene-2-sulfonyl chloride
- 4-Cyanothiophene-3-carboxylic acid
- 4-Cyanothiophene-3-boronic acid
Comparison: 4-Cyanothiophene-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other cyanothiophene derivatives. This makes it a valuable intermediate in the synthesis of various thiophene-based compounds with diverse applications .
Properties
Molecular Formula |
C5H2ClNO2S2 |
|---|---|
Molecular Weight |
207.7 g/mol |
IUPAC Name |
4-cyanothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-3-10-2-4(5)1-7/h2-3H |
InChI Key |
XHSYPGLBFXTTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


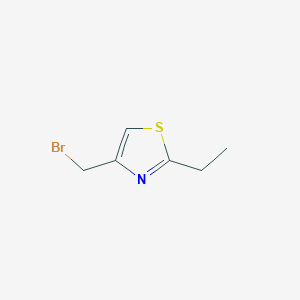
![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
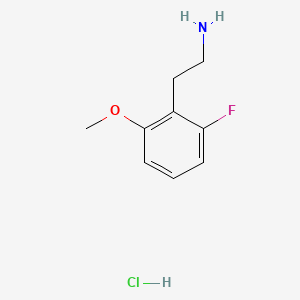
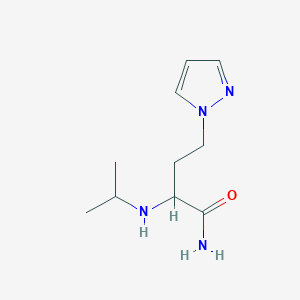

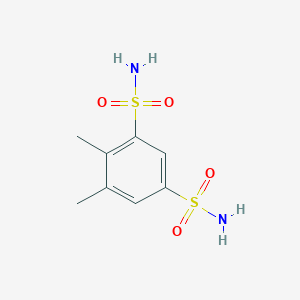
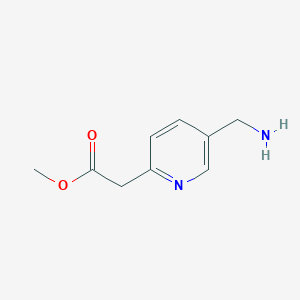
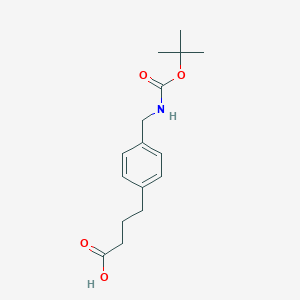

![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
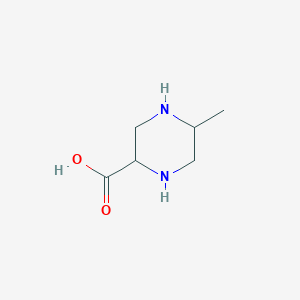
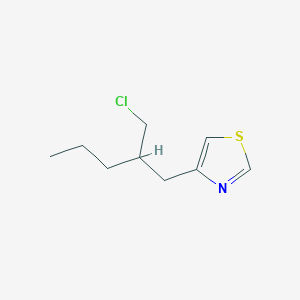
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)

